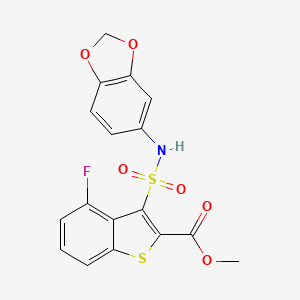

Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzodioxole moiety, a sulfamoyl group, and a benzothiophene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 3,4-(methylenedioxy)phenylacetic acid to form the benzodioxole moiety .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. For instance, the acylation of 1,3-benzodioxole can be performed using a recyclable heterogeneous catalyst in a continuous flow reactor, achieving high conversion rates and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the sulfamoyl group or the benzothiophene core.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzodioxole or benzothiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .

Wissenschaftliche Forschungsanwendungen

Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to downstream effects such as cell cycle arrest or apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzodioxole derivatives and benzothiophene-based molecules, such as:

- 1-(1,3-benzodioxol-5-yl)-3-N-fused heteroaryl indoles

- Benzodioxole aryl acetate derivatives

- 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole

Uniqueness

What sets Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzothiophene core, a sulfamoyl group, and a benzodioxole moiety. Its molecular formula is C17H12FNO6S2, and it possesses unique chemical properties that facilitate various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may act as an enzyme inhibitor or receptor binder, leading to effects such as:

- Cell Cycle Arrest : The compound has shown potential in halting the cell cycle in cancer cells.

- Induction of Apoptosis : It may promote programmed cell death in malignant cells.

Anticancer Activity

Several studies have evaluated the anticancer potential of related benzodioxole derivatives. For instance, a study focused on new benzodioxole-based thiosemicarbazone derivatives demonstrated significant cytotoxic effects against A549 human lung adenocarcinoma and C6 rat glioma cell lines. The most effective compounds led to increased apoptosis and inhibited DNA synthesis in these cancer cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 5 | A549 | 15 | Apoptosis induction |

| Compound 5 | C6 | 10 | DNA synthesis inhibition |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in relation to cholinesterases (AChE and BuChE). In vitro studies have shown that certain derivatives exhibit significant inhibitory activity against these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's .

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Compound A | 25 | 30 |

| Compound B | 20 | 35 |

Case Studies

- Study on Anticancer Properties : A recent investigation into benzodioxole derivatives highlighted their cytotoxicity against various cancer cell lines. The study concluded that modifications to the benzene ring significantly impacted anticancer activity, with certain substituents enhancing lipophilicity and bioavailability .

- Cholinesterase Inhibition : Another study assessed the inhibitory effects of newly synthesized compounds on cholinesterases. The results indicated that while some compounds effectively inhibited these enzymes, their anticancer properties did not correlate with cholinesterase inhibition, suggesting distinct mechanisms at play .

Eigenschaften

IUPAC Name |

methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO6S2/c1-23-17(20)15-16(14-10(18)3-2-4-13(14)26-15)27(21,22)19-9-5-6-11-12(7-9)25-8-24-11/h2-7,19H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYUCTUCLGTMLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.